molecular formula C11H15BrClN B1383413 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1795427-60-9

5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1383413
M. Wt: 276.6 g/mol
InChI Key: JECLUCYJLCJCNO-UHFFFAOYSA-N
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Description

5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 1795427-60-9 . It has a molecular weight of 276.6 . The IUPAC name for this compound is 5-bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The Inchi Code for 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is 1S/C11H14BrN.ClH/c1-2-9-6-10-8(7-13-9)4-3-5-11(10)12;/h3-5,9,13H,2,6-7H2,1H3;1H .


Chemical Reactions Analysis

The reaction of 1,2,3,4-tetrahydroquinoline with other compounds often involves the formation of an iminium intermediate, which can undergo exo/endo isomerization .


Physical And Chemical Properties Analysis

5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Compounds related to 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline have been synthesized and characterized in several studies. For example, bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines, including derivatives of 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline, were isolated from the red alga Rhodomela confervoides (Ma et al., 2007).
    • Another study reported the synthesis of benzolactams, including 1-(2'-Bromobenzyl)-2-ethoxycarbonyl-1,2,3,4-tetrahydroisoquinolines, through reactions with alkyllithium (Orito et al., 2000).
  • Biological Activity and Applications :

    • Research into the biological activity of derivatives of 1,2,3,4-tetrahydroisoquinoline, such as 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline, has been conducted. One study investigated the synthesis and biological activity of certain derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline, providing insights into potential pharmacological applications (Khalifa et al., 1982).
  • Methodological Advances in Synthesis :

    • Advances in synthetic methodologies using 1,2,3,4-tetrahydroisoquinoline derivatives have been explored. For example, a convenient synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline via reductive amination of Schiff's Bases was reported, demonstrating the versatility of these compounds in organic synthesis (Zlatoidský & Gabos, 2009).
  • Heterocyclic Chemistry and Novel Compounds :

    • Studies in heterocyclic chemistry have included the synthesis of N-substituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, representing a new class of quinones (Jacobs et al., 2008).

Safety And Hazards

The safety information for 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

5-bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-2-9-6-10-8(7-13-9)4-3-5-11(10)12;/h3-5,9,13H,2,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECLUCYJLCJCNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2=C(CN1)C=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

1795427-60-9
Record name 5-bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 5
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 6
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

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